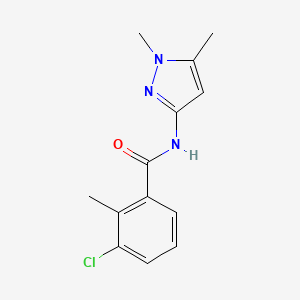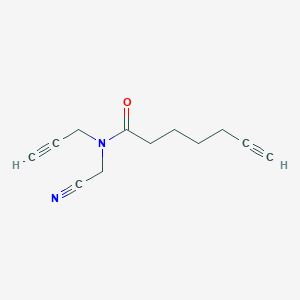![molecular formula C18H21FN2O2 B6625508 [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, also known as FMMP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and inflammation. [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and proliferation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of inflammatory responses. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its high potency and selectivity, which makes it a valuable tool for studying the mechanisms of cell growth, proliferation, and inflammation. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the study of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol, including the development of new drugs that target cancer cells and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol and its potential applications in other areas of medicine. Finally, the optimization of the synthesis method for [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol could lead to the development of more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol is synthesized through a multistep process that involves the reaction of 3-fluoro-4-morpholin-4-ylbenzaldehyde with benzylamine, followed by reduction with sodium borohydride. The resulting product is then subjected to a final reaction with methanol to yield [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol. This synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
[3-[(3-fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-17-11-14(4-5-18(17)21-6-8-23-9-7-21)12-20-16-3-1-2-15(10-16)13-22/h1-5,10-11,20,22H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXVJBGTQVFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC3=CC=CC(=C3)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)